Superior Antiviral Potency of Tenofovir vs. Adefovir in Chronic Hepatitis B
Tenofovir disoproxil fumarate (TDF) demonstrates significantly greater antiviral efficacy than adefovir dipivoxil in patients with chronic hepatitis B. In a Phase 3 clinical trial, a higher proportion of patients achieved viral suppression (HBV DNA <400 copies/mL) with TDF compared to adefovir in both HBeAg-negative (93% vs. 63%, P<0.001) and HBeAg-positive (76% vs. 13%, P<0.001) cohorts at week 48 [1]. This superior potency is consistent with in vitro data showing tenofovir has a lower effective concentration (EC50) for HBV DNA inhibition after 9 days of continuous exposure (0.03 ± 0.02 μg/mL) compared to adefovir (0.003 ± 0.001 μg/mL), indicating a higher absolute potency [2].
| Evidence Dimension | Viral suppression rate at 48 weeks (HBV DNA <400 copies/mL) |
|---|---|
| Target Compound Data | HBeAg-negative: 93%; HBeAg-positive: 76% |
| Comparator Or Baseline | Adefovir dipivoxil: HBeAg-negative: 63%; HBeAg-positive: 13% |
| Quantified Difference | HBeAg-negative: +30 percentage points; HBeAg-positive: +63 percentage points |
| Conditions | Phase 3 randomized controlled trial; 48 weeks of once-daily oral therapy |
Why This Matters
The significantly higher virological suppression rates directly translate to better long-term clinical outcomes and a lower likelihood of developing drug resistance, making tenofovir the preferred first-line agent over adefovir.
- [1] Marcellin P, Heathcote EJ, Buti M, et al. Tenofovir disoproxil fumarate versus adefovir dipivoxil for chronic hepatitis B. *N Engl J Med*. 2008;359(23):2442-2455. View Source
- [2] Ying C, De Clercq E, Neyts J. Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture. *J Viral Hepat*. 2000;7(1):79-83. View Source
